molecular formula C4H9Cl2N3O B3017174 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 27377-56-6

5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B3017174
CAS No.: 27377-56-6
M. Wt: 186.04
InChI Key: PJVDRSABYKWWPV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS: 27377-56-6) is a pyrazolone derivative characterized by an aminomethyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₄H₉Cl₂N₃O, with a molecular weight of 186.04 g/mol . The dihydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications. Key structural features include:

  • A pyrazol-3-one core with a partially saturated ring system.
  • A primary amine (-CH₂NH₂) at position 5, protonated as -CH₂NH₃⁺ in the dihydrochloride form.
  • Two chloride counterions for charge balance.

Handling precautions for this compound include avoiding direct contact (P201, P202) and keeping it out of reach of children (P102) .

Properties

IUPAC Name

5-(aminomethyl)-1,2-dihydropyrazol-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.2ClH/c5-2-3-1-4(8)7-6-3;;/h1H,2,5H2,(H2,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVDRSABYKWWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27377-56-6
Record name 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the pyrazolone ring or the aminomethyl group.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has been explored for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table compares 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride with two analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: this compound (27377-56-6) C₄H₉Cl₂N₃O 186.04 Aminomethyl at C5
Analog 1: 5-(Piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (1461706-72-8) C₈H₁₅Cl₂N₃O 240.13 Piperidin-4-yl (a six-membered saturated amine ring) at C5
Analog 2: 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (2126178-11-6) C₁₁H₁₅Cl₂N₃O 276.16 Aminomethyl at C5, methyl at N1, phenyl at C2
Key Observations:

Substituent Effects on Molecular Weight: The target compound has the lowest molecular weight (186.04) due to its simple aminomethyl group. The piperidin-4-yl substituent in Analog 1 increases molecular weight to 240.13, while the phenyl and methyl groups in Analog 2 result in the highest weight (276.16).

Piperidin-4-yl (Analog 1): Adds a bulky, lipophilic cyclic amine, likely reducing aqueous solubility but improving membrane permeability. Phenyl and Methyl (Analog 2): The aromatic phenyl group increases lipophilicity and steric bulk, which may influence receptor-binding affinity in biological systems.

Synthetic Considerations :

  • Analog 2’s synthesis may involve multi-step reactions to introduce the methyl and phenyl groups, whereas the target compound’s simpler structure could be synthesized via direct amination of the pyrazolone core .

Structural Characterization Methods

X-ray crystallography using programs like SHELXT and SHELXL is critical for confirming the structures of these compounds. For example:

  • SHELXT automates space-group determination and structure solution for small molecules .
  • SHELXL refines hydrogen-bonding networks, essential for verifying protonation states in dihydrochloride salts .

Biological Activity

5-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS Number: 1909319-48-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C4H9Cl2N3OC_4H_9Cl_2N_3O. Its structure features a pyrazole ring, which is pivotal for its biological activity. The presence of the amino group enhances its interaction with biological targets.

Research indicates that compounds within the pyrazole class often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways : These compounds can influence signaling cascades such as MAPK pathways, which are crucial in cell proliferation and survival.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, as summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
HepG20.95Inhibition of EGFR signaling

Case Study : A recent study evaluated the compound's effect on MCF7 breast cancer cells, demonstrating significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. For instance, it has been shown to reduce TNF-alpha and IL-6 levels in vitro.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key parameters include:

  • Absorption : High oral bioavailability has been reported in related compounds.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion is predominant.

Toxicity Profile

While promising, it is crucial to assess the safety profile of this compound. Preliminary studies indicate moderate toxicity, with specific attention required for skin and eye irritation .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • Combination Therapies : Investigating synergistic effects with existing anticancer drugs.
  • Mechanistic Studies : Detailed studies on molecular targets and pathways involved.
  • Clinical Trials : Progressing to clinical evaluation to establish efficacy and safety in humans.

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